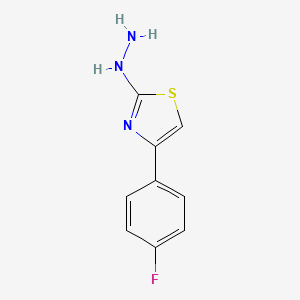

4-(4-Fluorophenyl)-2-hydrazinylthiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3S/c10-7-3-1-6(2-4-7)8-5-14-9(12-8)13-11/h1-5H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEULEDUVYOUXCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NN)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Fluorophenyl 2 Hydrazinylthiazole and Analogues

Classical and Contemporary Synthetic Routes for Thiazole (B1198619) Derivatives

The construction of the thiazole nucleus is a well-established area of organic synthesis. Over the years, numerous methods have been developed, ranging from foundational name reactions to highly efficient modern catalytic systems.

The most fundamental and widely utilized method for thiazole synthesis is the Hantzsch reaction, first reported in 1887. scispace.com This reaction classically involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793) or thiosemicarbazide (B42300), typically in a refluxing alcohol solvent. scispace.comnih.gov The mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

While the traditional Hantzsch synthesis is robust, it often requires long reaction times and can be subject to harsh conditions. scispace.com Consequently, numerous modern adaptations have been developed to improve efficiency, yield, and environmental friendliness. These modifications include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve product yields. nih.gov For instance, the Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas in methanol (B129727) under microwave heating at 90°C was completed in 30 minutes, yielding the desired 2-aminothiazole (B372263) derivatives in high yields (up to 95%). nih.gov

Catalysis: A variety of catalysts have been employed to facilitate the reaction under milder conditions. Silica-supported tungstosilisic acid has been used as a reusable, green catalyst for a one-pot, three-component Hantzsch synthesis. mdpi.com Other catalysts, such as graphene oxide and nano-NiFe2O4, have also been successfully utilized. acs.orgresearchgate.net

Solvent-Free Conditions: To align with the principles of green chemistry, solvent-free Hantzsch reactions have been developed. One approach involves grinding the reactants (α-haloketone, thiourea, and an aldehyde) in a mortar and pestle at room temperature, which can lead to the formation of the product in as little as three minutes with high yields. scispace.com

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. thieme-connect.com Several one-pot MCRs have been developed for the synthesis of thiazole derivatives.

A common MCR strategy for thiazole synthesis involves the one-pot condensation of an α-haloketone, thiosemicarbazide, and a carbonyl compound (aldehyde or ketone). researchgate.netacgpubs.org This approach allows for the rapid assembly of diverse 2-hydrazinylthiazole (B183971) derivatives. For example, a facile one-pot reaction has been described for synthesizing 2,4-disubstituted thiazoles and thiazolyl-pyrazole derivatives from 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds, resulting in excellent yields and short reaction times. acgpubs.org These reactions are often catalyzed, with graphene oxide being reported as an effective catalyst for the one-pot, three-component synthesis of 2,4-disubstituted hydrazinyl thiazoles in ethanol (B145695) at room temperature. researchgate.net

Targeted Synthesis of 2-Hydrazinylthiazole Systems

The synthesis of 2-hydrazinylthiazoles, including the specific target 4-(4-fluorophenyl)-2-hydrazinylthiazole, relies on precise control of reactant assembly to ensure the correct placement of the hydrazinyl functional group at the C2 position of the thiazole ring.

The most direct and widely employed method for synthesizing this compound and its analogues is the cyclocondensation reaction between a pre-formed thiosemicarbazone and an α-haloketone. nih.govacs.orgscielo.brnih.gov This is a variation of the Hantzsch synthesis.

In this approach, an appropriate aldehyde or ketone is first reacted with thiosemicarbazide to form a thiosemicarbazone. This intermediate is then reacted with an α-haloketone. For the synthesis of the title compound and its derivatives, 2-bromo-4-fluoroacetophenone serves as the key α-haloketone building block, which establishes the 4-(4-fluorophenyl) moiety on the thiazole ring. nih.govacs.org The reaction is typically carried out by refluxing an equimolar mixture of the thiosemicarbazone and 2-bromo-4-fluoroacetophenone in ethanol for several hours. nih.govacs.org This method has been used to produce a wide array of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles in moderate to good yields (61–80%). nih.govacs.org

The versatility of this method allows for the synthesis of a large library of compounds by varying the aldehyde or ketone used to generate the initial thiosemicarbazone. nih.gov

| Thiosemicarbazone Precursor (from Aldehyde) | α-Haloketone | Resulting Product | Reported Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde Thiosemicarbazone | 2-bromo-4-fluoroacetophenone | 2-(2-Benzylidenehydrazinyl)-4-(4-fluorophenyl)thiazole | 75% | nih.govacs.org |

| 4-Chlorobenzaldehyde Thiosemicarbazone | 2-bromo-4-fluoroacetophenone | 2-(2-(4-Chlorobenzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole | 78% | nih.govacs.org |

| 4-Methylbenzaldehyde Thiosemicarbazone | 2-bromo-4-fluoroacetophenone | 4-(4-Fluorophenyl)-2-(2-(4-methylbenzylidene)hydrazinyl)thiazole | 80% | nih.govacs.org |

| 4-Methoxybenzaldehyde Thiosemicarbazone | 2-bromo-4-fluoroacetophenone | 4-(4-Fluorophenyl)-2-(2-(4-methoxybenzylidene)hydrazinyl)thiazole | 72% | nih.govacs.org |

Regioselectivity is a critical consideration in the Hantzsch synthesis, particularly when using unsymmetrical thioamides like N-monosubstituted thioureas or thiosemicarbazides. The cyclization can potentially lead to two different isomers. For thiosemicarbazide, this could result in a 2-hydrazinylthiazole or a 2-amino-3-aminothiazole derivative. However, the reaction between an α-haloketone and thiosemicarbazide or its thiosemicarbazone derivatives generally proceeds with high regioselectivity to yield the 2-hydrazinylthiazole product.

This selectivity is governed by the nucleophilicity of the sulfur atom, which preferentially attacks the electrophilic carbon of the α-haloketone. The subsequent cyclization involves the terminal hydrazine (B178648) nitrogen (N4 of thiosemicarbazide) attacking the ketone carbonyl, leading exclusively to the 2-hydrazinylthiazole scaffold. Studies on related systems have shown that reaction conditions can influence regioselectivity. For instance, the condensation of α-haloketones with N-monosubstituted thioureas in neutral solvents leads exclusively to 2-(N-substituted amino)thiazoles, whereas conducting the reaction under strongly acidic conditions can produce mixtures containing 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org For the standard synthesis of 2-hydrazinylthiazoles, neutral or mildly acidic conditions are typically employed, ensuring the desired regiochemical outcome.

Strategic Incorporation of Fluorine in Thiazole Scaffold Synthesis

The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties. In the synthesis of this compound, the fluorine atom is introduced as part of a key starting material rather than through a direct fluorination reaction on a pre-formed thiazole ring.

The primary method involves the use of a fluorinated building block, specifically a fluorinated phenacyl bromide. tandfonline.com The synthesis of this compound and its analogues consistently utilizes 2-bromo-1-(4-fluorophenyl)ethan-1-one (also known as 2-bromo-4'-fluoroacetophenone). nih.govacs.org This commercially available or readily synthesized reagent ensures the strategic and unambiguous placement of the 4-fluorophenyl group at the C4 position of the thiazole ring during the Hantzsch cyclization step. This synthetic strategy is efficient and avoids potential issues with regioselectivity or harsh conditions that can be associated with late-stage fluorination reactions. Several studies have reported the synthesis of various fluorine-containing condensed and non-condensed thiazoles using fluorinated phenacyl bromides as key precursors. tandfonline.comnih.gov

Introduction of Fluorophenyl Moiety via Specific Precursors

The incorporation of the 4-fluorophenyl group at the C4 position of the thiazole ring is achieved by employing a specific α-haloketone that already contains this moiety. acs.orgnih.gov The most commonly utilized precursor for this purpose is 2-bromo-4-fluoroacetophenone. nih.gov

The general synthetic route involves the reaction of this fluorinated α-bromoketone with a thiosemicarbazone derivative in a suitable solvent, typically absolute ethanol. nih.gov The mixture is heated under reflux for several hours to facilitate the condensation and subsequent intramolecular cyclization, leading to the formation of the 2-hydrazinyl-4-(4-fluorophenyl)thiazole core structure. acs.orgnih.gov This method, a variation of the Hantzsch synthesis, provides a direct and efficient pathway to the desired fluorinated thiazole compounds in moderate to good yields. nih.gov

Table 1: Key Precursors in the Synthesis of this compound Analogues

| Precursor Type | Specific Compound | Role in Synthesis |

|---|---|---|

| α-Haloketone | 2-bromo-4-fluoroacetophenone | Provides the C4 and C5 atoms of the thiazole ring and introduces the 4-fluorophenyl moiety at the C4 position. |

Influence of Fluorine on Synthetic Reaction Pathways

The presence of a fluorine atom on the phenyl ring of the acetophenone (B1666503) precursor exerts a significant electronic influence on the synthetic reaction pathway. Fluorine is a highly electronegative element, and its incorporation into organic molecules can alter the reactivity of nearby functional groups through inductive effects. nih.gov

In the context of the Hantzsch synthesis, the electron-withdrawing nature of the fluorine atom in 2-bromo-4-fluoroacetophenone impacts the reactivity of the molecule in several ways:

Activation of the Carbonyl Group: The fluorine atom inductively withdraws electron density from the phenyl ring and, consequently, from the attached carbonyl group. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal nitrogen of the thiosemicarbazone during the initial condensation step.

Facilitation of Nucleophilic Substitution: The electron-withdrawing effect also influences the α-carbon atom bonded to the bromine. This enhances the partial positive charge on the α-carbon, making it a better electrophile for the subsequent intramolecular nucleophilic attack by the sulfur atom of the thioamide intermediate. This cyclization step is the key ring-forming process in the synthesis of the thiazole nucleus.

While the fluorine atom does not participate directly in the bond-forming reactions of the cyclization, its strong carbon-fluorine (C-F) bond ensures it remains as a stable substituent throughout the synthesis. acs.orgnih.gov Its presence is a crucial design element that modifies the electronic properties of the precursor to facilitate the desired reaction pathway, ultimately influencing the physicochemical properties of the final compound. acs.orgnih.gov The strategic placement of fluorine allows for the tuning of properties such as pKa, lipophilicity, and membrane permeability in the resulting thiazole derivatives. acs.orgnih.gov

Computational and Theoretical Investigations of 4 4 Fluorophenyl 2 Hydrazinylthiazole Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), have been extensively used to analyze the molecular geometry, electronic properties, and reactivity of 4-(4-Fluorophenyl)-2-hydrazinylthiazole and its analogues.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has proven to be a powerful tool for optimizing the molecular structure of thiazole (B1198619) derivatives and investigating their electronic characteristics. acs.org By employing methods such as B3LYP with a 6-311G(d,p) basis set, researchers have been able to calculate and refine the three-dimensional coordinates of the atoms, providing a detailed picture of the molecule's shape and bond parameters. acs.org

Electronic properties such as dipole moment, polarizability, and hyperpolarizability can also be determined through DFT calculations. These properties are crucial for understanding the molecule's interaction with external electric fields and its potential for applications in non-linear optics.

Table 1: Selected Calculated Geometrical Parameters for a Representative Hydrazinylthiazole Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.76 | S-C-N | 115.2 |

| C=N | 1.38 | C-N-C | 109.8 |

| N-N | 1.35 | C-C-C (phenyl) | 120.1 |

| C-F | 1.36 |

Note: Data is representative of typical bond lengths and angles found in similar thiazole structures as detailed in computational studies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Energies)

Frontier Molecular Orbital (FMO) analysis is a critical component of computational chemistry that helps in understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that provides insights into the molecule's stability. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a more reactive molecule. nih.gov

For this compound derivatives, FMO analysis helps in predicting their reactivity and potential as electron donors or acceptors in various chemical and biological processes. These calculations are instrumental in structure-activity relationship (SAR) studies. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Representative Hydrazinylthiazole | -5.2822 | -1.2715 | 4.0107 |

Note: The values presented are illustrative and based on data for structurally similar compounds. nih.gov

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MESP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov These areas are often associated with lone pairs of heteroatoms like nitrogen and oxygen. Blue regions, on the other hand, denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. nih.gov Green and yellow areas represent regions of neutral potential.

For this compound, MESP analysis helps in identifying the nucleophilic (e.g., nitrogen atoms of the hydrazinyl and thiazole moieties) and electrophilic sites, providing crucial information about how the molecule might interact with biological targets such as proteins and enzymes. nih.gov

Non-Covalent Interaction (NCI) Analysis

While direct Non-Covalent Interaction (NCI) analysis for this compound is not extensively documented, insights into these crucial interactions can be gleaned from Hirshfeld surface analysis of structurally similar compounds. Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystalline structures.

This analysis maps various properties onto the Hirshfeld surface, including dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts, which are shorter than the van der Waals radii of the interacting atoms.

For related thiazole derivatives, Hirshfeld analysis reveals the prevalence of various non-covalent interactions, such as:

H···H contacts: Often the most abundant interactions, contributing significantly to the crystal packing.

C-H···π interactions: Where a hydrogen atom interacts with the electron cloud of an aromatic ring.

π–π stacking: Interactions between aromatic rings.

Hydrogen bonds: Such as N-H···N, C-H···O, and C-H···Cl, which play a critical role in defining the supramolecular architecture.

These interactions are fundamental to the molecule's solid-state structure and can influence its physical properties, such as solubility and melting point. They are also vital in understanding how the molecule binds to a biological target.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are indispensable in modern drug discovery, allowing for the prediction and analysis of how a ligand, such as this compound, interacts with its biological target.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. researchgate.net This method is widely used to screen virtual libraries of compounds and to understand the binding mode of a potential drug molecule at the atomic level.

For derivatives of this compound, docking studies have been performed against various biological targets, including α-amylase, an enzyme involved in diabetes. These simulations help to identify the key amino acid residues in the active site of the enzyme that interact with the ligand.

The binding interactions typically include:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Between nonpolar regions of the ligand and the receptor.

π-π stacking: Between aromatic rings of the ligand and aromatic residues of the protein.

van der Waals forces: General attractive or repulsive forces between atoms.

The results of docking simulations are often expressed as a binding energy or a docking score, which provides an estimate of the binding affinity. Lower binding energies generally indicate a more stable ligand-receptor complex. These studies are instrumental in guiding the synthesis of new derivatives with improved potency. researchgate.net

Table 3: Representative Molecular Docking Results for a Hydrazinylthiazole Derivative with a Biological Target

| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Types of Interactions |

| Representative Hydrazinylthiazole Derivative | -8.833 | ASP197, GLU233, ASP300 | Hydrogen bonds, hydrophobic interactions |

Note: This data is illustrative, based on findings for similar compounds and their interactions with target enzymes.

Structure-Activity Relationship (SAR) Elucidation through Computational Methods

For instance, in a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, SAR studies revealed that the nature and position of substituents on the arylidene ring significantly impact biological activities like α-amylase and glycation inhibition. nih.gov It was observed that the presence of the 4-fluorophenyl group on the thiazole ring generally enhanced the inhibitory potential of the compounds. nih.gov Computational analyses, often using techniques like Quantitative Structure-Activity Relationship (QSAR), correlate molecular descriptors (e.g., electronic properties, hydrophobicity, steric factors) with biological activity. mdpi.com These models can identify which chemical groups are favorable or unfavorable for activity. For example, studies on related thiazole derivatives have shown that both electron-donating and electron-withdrawing groups can significantly influence anticancer potency, an insight often clarified through computational analysis of the electronic landscape of the molecule. researchgate.net

Key findings from SAR studies on derivatives of this compound highlight the importance of specific functional groups. The addition of a hydroxyl (-OH) group was found to enhance the molecule's ability to form strong hydrogen bonds with enzyme active sites, thereby increasing its inhibitory potential. nih.gov The data suggests that specific substitutions at different positions can lead to varied, yet potent, biological outcomes. nih.gov

Table 1: SAR Findings for 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole Derivatives

| Compound Derivative Feature | Observed Effect on Biological Activity | Computational Rationale | Source |

|---|---|---|---|

| Presence of 4-Fluorophenyl Moiety | Enhanced glycation inhibition potential compared to non-fluorinated analogs. | The fluorine atom can alter electronic properties and improve binding affinity. | nih.gov |

| Addition of a Hydroxyl (-OH) Group | Increased α-amylase inhibition activity. | Enhances the ability to form strong hydrogen bonds with the target enzyme. | nih.gov |

| Electron-donating/-withdrawing Groups | Significantly influences anticancer potency in related thiazole systems. | Modifies the electronic distribution and reactivity of the molecule, affecting target interaction. | researchgate.net |

| Substituent Position (e.g., 3-bromo vs. 2-bromo-4-methyl) | Exhibited comparable, yet distinct, enzyme inhibition potentials. | Different positions affect the molecule's conformation and orientation within the binding site. | nih.gov |

Conformational Analysis and Binding Mode Predictions

Computational chemistry provides powerful tools for analyzing the three-dimensional conformations of this compound and predicting its binding mode to biological targets. acs.orgnih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to explore how the molecule interacts with the active sites of proteins and enzymes. acs.orgnih.gov

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing a static snapshot of the interaction. acs.org These studies for this compound derivatives have revealed various types of interactions, including hydrogen bonding, pi-pi stacking, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov The docking scores and binding energies calculated from these simulations help to rank compounds and rationalize their observed biological activities. researchgate.net For example, higher binding affinities in docking studies often correlate with lower IC50 values in experimental assays. nih.gov

MD simulations offer a more dynamic view, simulating the movement of the ligand and protein over time to assess the stability of the predicted binding mode. nih.govnih.gov These simulations can confirm that the interactions identified in docking are maintained and can reveal important conformational changes in both the ligand and the receptor upon binding. nih.gov For derivatives of this compound, computational studies have successfully predicted binding interactions that support their potential as enzyme inhibitors. acs.org

Table 2: Predicted Binding Interactions for Thiazole Derivatives

| Interaction Type | Description | Relevance to this compound Systems | Source |

|---|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (e.g., O, N). | Crucial for anchoring the ligand in the active site; observed between hydrazinyl NH groups and receptor residues. | nih.gov |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | The fluorophenyl and thiazole rings can engage in stacking with aromatic amino acid residues (e.g., Tyr, Phe, His). | nih.gov |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contribute to the overall binding affinity and shape complementarity within the binding pocket. | nih.gov |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | The phenyl ring and other nonpolar substituents can interact with hydrophobic pockets of the target protein. | nih.gov |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Theoretical calculations, particularly those using Density Functional Theory (DFT), are highly effective in predicting the spectroscopic properties of molecules like this compound. kbhgroup.inresearchgate.net These computational methods can calculate vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis), which can then be compared with experimental data to confirm the molecular structure. kbhgroup.inresearchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational modes of the molecule, which correspond to the absorption bands in an IR spectrum. kbhgroup.in For derivatives of this compound, characteristic calculated frequencies include N-H stretching vibrations (predicted in the 3278–3138 cm⁻¹ region), C=N stretching from the azomethine group (1699–1600 cm⁻¹), and aromatic C=C stretching vibrations (1571–1436 cm⁻¹). nih.gov Comparing the scaled theoretical vibrational frequencies with experimental FT-IR bands allows for precise assignment of the spectral signals. kbhgroup.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. scielo.org.za For 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole systems, the N-H proton of the hydrazinyl group is typically predicted and observed in the downfield region of the ¹H NMR spectrum (around 11.26–12.50 ppm). acs.org Similarly, the proton on the thiazole ring (at position 5) is observed between 6.22–7.50 ppm. nih.gov These theoretical calculations are invaluable for validating synthesized structures. acs.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra of molecules by calculating the energies of electronic transitions. kbhgroup.in The calculations provide information on the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the transitions (e.g., π → π*). researchgate.net For related 2-(2-hydrazinyl)thiazole derivatives, TD-DFT calculations have been performed in different solvents to simulate experimental conditions, showing good correlation with observed UV-Vis spectra. kbhgroup.in

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for this compound Derivatives

| Spectroscopic Method | Characteristic Signal | Predicted Value/Range (Computational) | Observed Value/Range (Experimental) | Source |

|---|---|---|---|---|

| FT-IR | N-H Stretching | Correlates well with experimental data after scaling. | 3278–3138 cm⁻¹ | nih.gov |

| FT-IR | C=N Stretching (Azomethine) | Correlates well with experimental data after scaling. | 1699–1600 cm⁻¹ | nih.gov |

| ¹H NMR | N-H Proton | Calculated using GIAO-DFT methods. | 11.26–12.50 ppm | nih.govacs.org |

| ¹H NMR | Thiazole C5-H Proton | Calculated using GIAO-DFT methods. | 6.22–7.50 ppm | nih.gov |

| UV-Vis | λmax (Electronic Transition) | Calculated using TD-DFT (e.g., ~279 nm and ~302 nm). | ~278 nm and ~353 nm | nih.govkbhgroup.in |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.